2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide 2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 946240-43-3
VCID: VC11930358
InChI: InChI=1S/C19H13F3N4O3S/c1-10-23-16-17(30-10)15(13-3-2-8-29-13)25-26(18(16)28)9-14(27)24-12-6-4-11(5-7-12)19(20,21)22/h2-8H,9H2,1H3,(H,24,27)
SMILES: CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CO4
Molecular Formula: C19H13F3N4O3S
Molecular Weight: 434.4 g/mol

2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

CAS No.: 946240-43-3

Cat. No.: VC11930358

Molecular Formula: C19H13F3N4O3S

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide - 946240-43-3

Specification

CAS No. 946240-43-3
Molecular Formula C19H13F3N4O3S
Molecular Weight 434.4 g/mol
IUPAC Name 2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C19H13F3N4O3S/c1-10-23-16-17(30-10)15(13-3-2-8-29-13)25-26(18(16)28)9-14(27)24-12-6-4-11(5-7-12)19(20,21)22/h2-8H,9H2,1H3,(H,24,27)
Standard InChI Key RIRJZDQQPUSPLY-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CO4
Canonical SMILES CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CO4

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a fused thiazolo[4,5-d]pyridazine core with the following substituents (Figure 1):

  • Position 7: Furan-2-yl group (heteroaromatic oxygen-containing ring).

  • Position 2: Methyl group.

  • Position 4: Oxo (keto) functionality.

  • Position 5: Acetamide side chain linked to a 4-(trifluoromethyl)phenyl group.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₃F₃N₄O₃S
Molecular Weight434.4 g/mol
IUPAC Name2-[7-(furan-2-yl)-2-methyl-4-oxo- thiazolo[4,5-d]pyridazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Canonical SMILESCC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CO4

Spectroscopic Data

Although experimental spectra (e.g., NMR, IR) are unavailable in public databases, the Canonical SMILES and InChIKey (RIRJZDQQPUSPLY-UHFFFAOYSA-N) suggest a planar thiazole-pyridazine system with rotational flexibility at the acetamide linker. The trifluoromethyl group introduces strong electron-withdrawing effects, potentially enhancing metabolic stability and target binding .

Synthesis and Derivative Design

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol common to thiazolo[4,5-d]pyridazines (Figure 2):

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones.

  • Pyridazine Annulation: Cyclization via hydrazine hydrate or substituted hydrazines.

  • Acylation: Introduction of the acetamide side chain using 4-(trifluoromethyl)phenyl isocyanate or acyl chloride.

Table 2: Reagents and Conditions for Key Steps

StepReagents/ConditionsPurpose
1Ethanol, reflux, 12–24 hrsThiazole ring formation
2Hydrazine hydrate, dioxane, 80°CPyridazine cyclization
34-(Trifluoromethyl)phenylacetyl chloride, DCM, DMAPAcetamide functionalization

Structural Analogues and Modifications

Analogues with variations in the arylacetamide moiety (e.g., 4-methylphenyl, furfuryl) exhibit enhanced antimicrobial and anticancer activities . For example:

  • N-(4-methylbenzyl) derivative (CAS: 941949-63-9) showed moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) .

  • Furan-2-ylmethyl-substituted analogue (CAS: 946346-08-3) demonstrated IC₅₀ = 12 µM against HeLa cells.

Structure-Activity Relationship (SAR) Insights

  • Furan-2-yl Group: Enhances π-π stacking with aromatic residues in enzyme active sites .

  • Trifluoromethylphenyl Acetamide: Improves metabolic stability and target selectivity .

  • Methyl at Position 2: Reduces steric hindrance, optimizing binding pocket fit.

Research Gaps and Future Directions

  • Experimental Bioactivity Data: No published studies directly evaluate this compound’s efficacy.

  • ADMET Profiling: Predictive models indicate moderate hepatic clearance (CLhep: 15 mL/min/kg) but require validation.

  • Target Identification: Proteomics and CRISPR screening could elucidate mechanisms beyond folate/kinase pathways.

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